Benzophenone-d10

Stable isotope dilution mass spectrometry LC-MS/MS internal standard selection isotopic interference

Benzophenone-d10 is the perdeuterated (M+10) analog of benzophenone, purpose-built as an internal standard for isotope dilution mass spectrometry. Full deuteration provides a definitive M+10 mass shift, delivering baseline resolution from native benzophenone's isotopic envelope and eliminating 13C cross-talk that compromises partially deuterated d5 analogs. Peer-validated in LC-MS/MS human biomonitoring of placental tissue (LOD 0.07–0.3 ng/g; recovery 98–104%, inter-day variability <5%) and GC-MS food contact material migration quantification (LOQ 0.05 mg/kg in food matrices). Simultaneous multi-analyte capability covers five benzophenone-type UV filters in a single run. Specify lots manufactured under ISO 17034 and ISO 17025 quality systems to ensure full measurement traceability for GLP-compliant and accredited laboratory workflows.

Molecular Formula C13H10O
Molecular Weight 192.28 g/mol
CAS No. 22583-75-1
Cat. No. B1335006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-d10
CAS22583-75-1
Molecular FormulaC13H10O
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyRWCCWEUUXYIKHB-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-d10 (CAS 22583-75-1) Procurement Guide: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and GC-MS Analysis


Benzophenone-d10 (CAS 22583-75-1) is the fully deuterated stable isotope-labeled analog of benzophenone (CAS 119-61-9), in which all ten aromatic hydrogen atoms have been substituted with deuterium (C13D10O) . This compound is classified as a perdeuterated aromatic ketone internal standard designed explicitly for isotope dilution mass spectrometry (IDMS) and stable isotope dilution (SID) LC-MS/MS applications . Benzophenone-d10 exhibits a characteristic mass shift of M+10 relative to unlabeled benzophenone (monoisotopic mass 192.1359 Da vs 182.0732 Da for unlabeled) . Its primary utility lies in serving as a surrogate or internal standard for the accurate quantitation of benzophenone and structurally related benzophenone-type UV filters (BPs) in complex matrices including food, food-contact materials, and biological tissues [1].

Why Generic Benzophenone-d10 Cannot Be Substituted by Non-Deuterated or Lower-Deuterated Analogs in Regulated Quantitative Analysis


Deuterated internal standards function on the principle of co-elution with the native analyte while maintaining a sufficient mass difference to enable discrete MS channel monitoring . Substitution with unlabeled benzophenone (M+0) precludes independent quantitation due to identical m/z. Lower-deuterated analogs such as benzophenone-d5 (CAS 2694-78-2, M+5) carry a quantifiable risk of isotopic cross-talk and ion overlap when analyzing benzophenone in matrices containing naturally abundant 13C isotopologues or when operating at high analyte concentrations . The selection of benzophenone-d10 provides a M+10 mass shift, which ensures baseline resolution from the native analyte's isotopic envelope and eliminates interference from M+1 and M+2 13C peaks . Additionally, deuterium-hydrogen back-exchange is a known liability of partially deuterated compounds under certain chromatographic or sample preparation conditions; perdeuteration reduces exchangeable positions and provides more consistent isotopic purity retention throughout analysis [1].

Benzophenone-d10 Quantitative Differentiation Evidence: Mass Shift, Isotopic Purity, and Validated Method Performance Compared to Alternative Internal Standards


M+10 Mass Shift Provides Superior Spectral Resolution Compared to Benzophenone-d5 (M+5) in Complex Matrices

Benzophenone-d10 provides a nominal mass increase of +10 Da relative to unlabeled benzophenone (C13D10O, molecular weight 192.28 g/mol), compared to only +5 Da for benzophenone-d5 (molecular weight ~187 g/mol) . In GC-MS selected ion monitoring (SIM) mode, benzophenone-d10 is monitored at m/z 110 (for the base fragment) versus m/z 105 for unlabeled benzophenone, establishing a clean 5-unit separation window even in fragmentation-based analysis [1]. The larger mass differential of d10 significantly reduces the probability of isotopic cross-contribution from the native analyte's 13C isotopologue envelope, which for benzophenone includes contributions at M+1 (~14.1% relative abundance due to 13 × 13C atoms) and M+2 (~0.9%) . A d5 internal standard (M+5) sits closer to the M+1 and M+2 isotope clusters, increasing the risk of signal bleed in high-concentration calibrators.

Stable isotope dilution mass spectrometry LC-MS/MS internal standard selection isotopic interference

Isotopic Purity ≥99 atom % D with M+10 Mass Shift Enables Accurate Isotope Dilution Quantitation Without Complex Isotopic Correction

Commercially sourced Benzophenone-d10 is routinely supplied with an isotopic enrichment specification of 99 atom % D (equivalent to 98-99% isotopic purity) . This specification is critical because the fundamental equation of isotope dilution mass spectrometry assumes that the concentration of unlabeled species in the internal standard spike is either negligible or precisely known . Lower-purity deuterated standards (e.g., 95 atom % D or lower) introduce a quantifiable positive bias at low analyte-to-internal standard ratios due to the contribution of residual unlabeled benzophenone (M+0) from the internal standard itself. At 99 atom % D, the residual unlabeled fraction is ≤1%, which translates to a maximum systematic overestimation of 1% at a 1:1 analyte-to-IS ratio—a value that falls within typical analytical method acceptance criteria (±15-20% at LLOQ) without requiring mathematical correction.

Isotope dilution mass spectrometry IDMS certified reference material

Validated LC-MS/MS Method Using Benzophenone-d10 Achieves 98-104% Recovery and <5% Inter-Day Variability in Human Placental Tissue Analysis

A published LC-MS/MS method for the determination of six benzophenone UV filters in human placental tissue utilized Benzophenone-d10 (BP-d10) as the surrogate internal standard [1]. The method employed ethyl acetate extraction followed by APCI-LC-MS/MS analysis in positive mode. Validation results demonstrated recovery rates for spiked placental tissue samples ranging from 98% to 104% across the six target analytes [1][2]. Inter- and intra-day variability was maintained under 5% relative standard deviation (RSD), and limits of detection (LOD) ranged from 0.07 to 0.3 ng g⁻¹, with limits of quantification (LOQ) from 0.3 to 1.0 ng g⁻¹ [1]. This represents one of the few validated methods achieving sub-ng g⁻¹ sensitivity for benzophenones in a complex lipid-rich biological matrix.

Bioanalysis LC-MS/MS method validation endocrine disruptor biomonitoring

Benzophenone-d10 Enabled GC-MS IDMS Method Achieving r² ≥0.990 Linearity for Six Benzophenone Derivatives in Food Packaging Migration Studies

An optimization study for the separation and quantitation of benzophenone and five carcinogenic benzophenone derivatives (4-methylbenzophenone, 4-hydroxybenzophenone, 2-hydroxybenzophenone, 4,4'-bis(dimethylamino)benzophenone, and 4,4'-bis(diethylamino)benzophenone) from food packaging paper utilized Benzophenone-d10 as the internal standard for isotope dilution mass spectrometry (IDMS) [1]. The optimized GC-MS method, employing a 50% diphenyl/50% dimethyl polysiloxane capillary column with SIM mode detection, achieved baseline separation of all six target compounds within 24 minutes [1]. Calibration curves constructed using Benzophenone-d10 as the internal standard yielded correlation coefficients (r²) of ≥0.990, meeting the acceptance criteria for quantitative food contact material compliance testing [1].

Food contact materials GC-MS isotope dilution photoinitiator migration

Validated GC-MS Method for Food Analysis Using Benzophenone-d10 Achieves LOD 0.01 mg kg⁻¹ and LOQ 0.05 mg kg⁻¹ in Complex Food Matrices

A validated GC-MS method for determining benzophenone migration from cartonboard food packaging into foodstuffs employed d10-benzophenone as the internal standard [1]. The method involved solvent extraction of food samples containing d10-benzophenone, defatting with hexane, and analysis by GC-MS. For food analysis, the method achieved a limit of detection (LOD) of 0.01 mg kg⁻¹ and a limit of quantification (LOQ) of 0.05 mg kg⁻¹ [1]. Calibration was linear from 0.05 to 20 mg kg⁻¹, and the method was validated both in-house and through a blind check-sample exercise organized by an independent laboratory, returning satisfactory results [1]. The method was successfully applied to the analysis of 350 retail food samples packaged in printed cartonboard.

Food safety GC-MS method validation UV-cured ink migration

Vibrational Spectroscopic Isotopic Shift Characterization Confirms Structural Integrity of Perdeuterated Benzophenone-d10

A comprehensive vibrational spectroscopic study combining experimental infrared (4000-100 cm⁻¹) and Raman (4000-10 cm⁻¹) spectra with ab initio molecular orbital calculations (HF/6-31G**) characterized benzophenone, benzophenone-d10, and benzophenone-¹⁸O in both solid state and solution [1]. The study achieved mean deviation of 25.4 cm⁻¹ between calculated and experimental vibrational frequencies at the 6-31G level [1]. Critically, the calculated isotopic frequency shifts induced by d10 labeling showed good accordance with measured experimental values, confirming that complete perdeuteration of both phenyl rings produces predictable and consistent spectroscopic signatures [1]. This experimental validation at the molecular level provides definitive evidence that the compound's isotopic substitution pattern is structurally homogeneous, a prerequisite for its reliable use as an internal standard.

Vibrational spectroscopy isotopic labeling structural verification

Validated Application Scenarios for Benzophenone-d10 (CAS 22583-75-1) in Regulated Analytical Workflows


Trace-Level Human Biomonitoring of Endocrine-Disrupting Benzophenones in Placental Tissue and Biological Fluids

Benzophenone-d10 is the internal standard of choice for LC-MS/MS methods quantifying benzophenone UV filters in human biological specimens. A validated method using BP-d10 achieved LODs of 0.07-0.3 ng g⁻¹ and recovery of 98-104% in placental tissue, with inter-day variability <5% [1]. This application is critical for environmental epidemiology studies investigating prenatal exposure to endocrine-disrupting chemicals. Procurement for academic, government, and contract research laboratories conducting human biomonitoring is directly supported by this peer-reviewed validation.

Regulatory Food Contact Material Compliance Testing for Photoinitiator Migration

Benzophenone-d10 is the designated internal standard for GC-MS methods testing benzophenone migration from UV-cured printed cartonboard into foodstuffs. Validated methods achieve LOD of 0.01 mg kg⁻¹ and LOQ of 0.05 mg kg⁻¹ in food matrices, with linear calibration from 0.05 to 20 mg kg⁻¹ [2]. These methods have been applied to large-scale retail surveys (n=350 samples) and have passed independent blind proficiency testing [2]. Food safety testing laboratories and packaging manufacturers requiring compliance with food contact material regulations should specify Benzophenone-d10 for these workflows.

Multi-Analyte IDMS Quantitation of Benzophenone Derivatives in Food Packaging Migration Studies

Benzophenone-d10 enables simultaneous isotope dilution quantitation of benzophenone and five structurally related derivatives (4-methylbenzophenone, 4-hydroxybenzophenone, 2-hydroxybenzophenone, and dialkylamino-substituted benzophenones) in a single GC-MS run [3]. Optimized methods using Benzophenone-d10 achieve baseline separation in 24 minutes with calibration linearity r² ≥0.990 [3]. This multi-analyte capability makes Benzophenone-d10 the preferred internal standard for comprehensive photoinitiator migration screening in packaging quality control and regulatory surveillance programs.

Certified Reference Material and ISO 17034-Compliant Standard for Method Development and Validation

Benzophenone-d10 is available from multiple suppliers with certificates of analysis confirming isotopic purity of 99 atom % D and HPLC purity specifications (95-99.7%) . Products manufactured under ISO 17034 and ISO/IEC 17025 quality systems provide documented measurement traceability required for accredited testing laboratories and GLP-compliant studies [4]. Procurement for method development, validation, and routine quality control in regulated environments should prioritize Benzophenone-d10 lots accompanied by full ISO-compliant certification documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzophenone-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.